

# An In-depth Technical Guide on Nitro-Substituted Pyrrolylphenols

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Compound of Interest

Compound Name: 3-Nitro-2-(1H-pyrrol-1-yl)phenol

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#### Introduction

This technical guide provides a comprehensive overview of the chemical identifiers, properties, and synthesis of nitro-substituted pyrrolylphenols. It is important to note that while the query specified "3-Nitro-2-(1H-pyrrol-1-yl)phenol," publicly available scientific literature and chemical databases lack specific information for this particular isomer. However, substantial data exists for the closely related isomers, 3-Nitro-4-(1H-pyrrol-1-yl)phenol and 4-Nitro-2-(1H-pyrrol-1-yl)phenol. This guide will focus on these compounds to provide relevant and valuable information for researchers, scientists, and drug development professionals. The inclusion of data on these isomers offers a comparative perspective and a foundational understanding of this class of compounds.

The nitro group is a significant functional group in medicinal chemistry, known to be present in a wide array of bioactive molecules.[1] Compounds containing a nitro group exhibit a broad spectrum of activities, including antibacterial, antineoplastic, and antiparasitic properties.[1] Similarly, phenolic compounds are widespread in nature and are recognized for their antimicrobial, antioxidant, and pharmacological activities.[2] The combination of a nitro group, a phenol, and a pyrrole ring suggests that these compounds could be of interest for biological evaluation.

## **Chemical Identifiers and Properties**

For clarity and accurate identification, the following tables summarize the key identifiers and physicochemical properties of the two primary isomers discussed in this guide.



Table 1: Chemical Identifiers

Identifier	3-Nitro-4-(1H-pyrrol-1- yl)phenol	4-Nitro-2-(1H-pyrrol-1- yl)phenol
CAS Number	251649-40-8[3][4][5][6]	59580-37-9[7]
Molecular Formula	C10H8N2O3[3]	C10H8N2O3[7][8]
Molecular Weight	204.18 g/mol [3]	204.18 g/mol [7][8]
IUPAC Name	3-nitro-4-(1H-pyrrol-1- yl)phenol[3]	4-nitro-2-(1H-pyrrol-1-yl)phenol
Synonyms	3-Nitro-4-(1H-pirrol-1- il)bencenol[3]	-
InChI	InChI=1S/C10H8N2O3/c13-8- 3-4-9(10(7-8)12(14)15)11-5-1- 2-6-11/h1-7,13H[3]	-
InChIKey	GGPUCGQKCDVAHA- UHFFFAOYSA-N[3]	-
Canonical SMILES	C1=CN(C=C1)C2=C(C=C(C=C2)O)INVALID-LINK[O-][3]	O=INVALID-LINK c1ccc(O)c(-n2cccc2)c1[7]
PubChem CID	10703351[3]	-

Table 2: Physicochemical Properties (Predicted)



Property	3-Nitro-4-(1H-pyrrol-1- yl)phenol	4-Nitro-2-(1H-pyrrol-1- yl)phenol
Density	1.36 ± 0.1 g/cm <sup>3</sup> [3]	N/A
Boiling Point	388.5 ± 37.0 °C[3]	N/A
Flash Point	188.8 ± 26.5 °C[3]	N/A
рКа	6.75 ± 0.14[3]	N/A
LogP	2.614[3]	N/A
Refractive Index	1.639[3]	N/A
Topological Polar Surface Area	71 Ų[3]	N/A

## **Experimental Protocols**

Detailed experimental protocols for the synthesis of 3-Nitro-4-(1H-pyrrol-1-yl)phenol are not readily available in the searched literature. However, a method for the preparation of 4-Nitro-2-pyrrol-1-yl-phenol has been described.

Synthesis of 4-Nitro-2-pyrrol-1-yl-phenol

This synthesis involves the controlled nitration of 2-pyrrol-1-yl-phenol.

- Reactants: 2-pyrrol-1-yl-phenol, fuming nitric acid (90%), concentrated sulfuric acid.
- Procedure: The reaction is carried out at a controlled temperature of 0–5°C. 2-pyrrol-1-yl-phenol is reacted with fuming nitric acid in concentrated sulfuric acid.
- Yield: This method yields 4-nitro-2-pyrrol-1-yl-phenol as the major product with a reported yield of 65–70%.[8]
- Regioselectivity: The electron-donating nature of the pyrrole ring directs the nitration predominantly to the para position relative to the hydroxyl group. The use of polar solvents like acetic acid can enhance regioselectivity, although it may reduce the reaction rate.[8]

General Synthesis of N-Substituted Pyrroles



The Paal-Knorr pyrrole synthesis is a common method for preparing N-substituted pyrroles. This involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For instance, 2,5-dimethoxytetrahydrofuran can be condensed with various amines in the presence of a catalyst like iron(III) chloride in water.

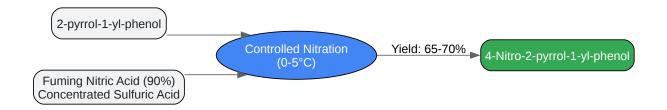
### **Biological Activity**

While specific studies on the biological activity of **3-Nitro-2-(1H-pyrrol-1-yl)phenol** and its isomers are limited, the structural motifs present suggest potential for biological relevance.

- Antimicrobial Potential: The nitro group is a well-known pharmacophore in antimicrobial agents.[1] The presence of a nitro group on a pyrrole ring, as seen in nitro-pyrrolomycins, has been shown to enhance antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) pathogens.[1]
   [9] Phenolic compounds also possess established antimicrobial properties.[2][10] The combination of these functional groups in nitro-substituted pyrrolylphenols makes them interesting candidates for antimicrobial research.
- Anticancer Potential: Some synthetic nitro-pyrrolomycins have demonstrated activity in inhibiting the proliferation of colon and breast cancer cell lines, while showing lower toxicity towards normal epithelial cells.[9] This suggests that nitro-substituted pyrrole structures may have potential as anticancer agents.

### **Visualizations**

Diagram 1: General Synthesis Workflow for 4-Nitro-2-pyrrol-1-yl-phenol

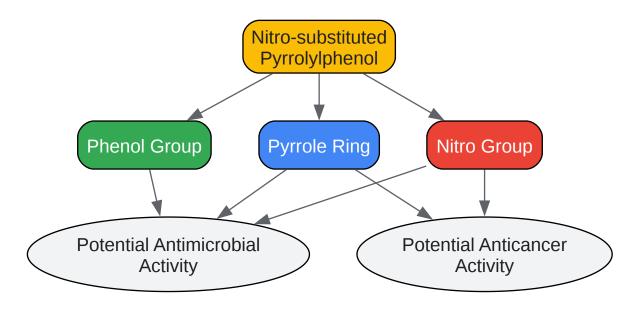


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Caption: Synthesis of 4-Nitro-2-pyrrol-1-yl-phenol via controlled nitration.

Diagram 2: Logical Relationship of Structural Moieties and Potential Biological Activity



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Caption: Structural components and their potential contribution to biological activity.

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